Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
The compound with the identifier “Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for similar compounds involve multi-step organic synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Employed in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
CID 63015: A structurally related compound with similar chemical properties.
CID 68263: Another related compound used in similar research applications.
Uniqueness
Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNGRFZNXFKTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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